![molecular formula C13H17IN6O B6144168 3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide CAS No. 1231953-89-1](/img/structure/B6144168.png)
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide, or 3MPI, is a heterocyclic compound that has a wide range of scientific applications. It has been studied extensively in the fields of organic chemistry, materials science, and biochemistry. 3MPI is a versatile compound, with a wide range of applications, from drug development to nanomaterials.
Wissenschaftliche Forschungsanwendungen
3MPI has been used in a variety of scientific research applications, including drug development, materials science, and biochemistry. In drug development, 3MPI has been used to create novel compounds with potential therapeutic applications. In materials science, 3MPI has been used to create nanomaterials with unique properties. In biochemistry, 3MPI has been used to study the mechanism of action of various proteins and enzymes.
Wirkmechanismus
The mechanism of action of 3MPI is not fully understood, but it is believed to act as a catalyst in some biochemical reactions. It has been shown to interact with various proteins and enzymes, and it has been suggested that it may bind to certain receptors in the body and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MPI are not fully understood, but it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 3MPI has been shown to inhibit the growth of certain bacteria and fungi. It has also been suggested that 3MPI may have an effect on the regulation of blood pressure and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3MPI in laboratory experiments is that it is a versatile compound with a wide range of applications. It is relatively easy to synthesize, and it has been used in a variety of scientific research applications. However, there are some limitations to using 3MPI in laboratory experiments. It is not stable in the presence of light or air, and it is also not soluble in water.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3MPI. These include further exploration of its mechanism of action and its potential therapeutic applications, as well as the development of more efficient synthesis methods and the use of 3MPI in the synthesis of novel materials. In addition, further research is needed to determine the biochemical and physiological effects of 3MPI and its potential toxicity. Finally, further research is needed to better understand the potential applications of 3MPI in drug development and nanomaterials.
Synthesemethoden
3MPI can be synthesized by a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. The most commonly used method is microwave-assisted synthesis, which involves the reaction of a pyrimidine-2-ylpiperazine-1-carbonyl chloride with 3-methyl-1H-imidazol-3-ium iodide in the presence of a microwave. The reaction results in the formation of 3MPI in a single step.
Eigenschaften
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N6O.HI/c1-16-5-6-19(11-16)13(20)18-9-7-17(8-10-18)12-14-3-2-4-15-12;/h2-6,11H,7-10H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSHNNSKYPSRQU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

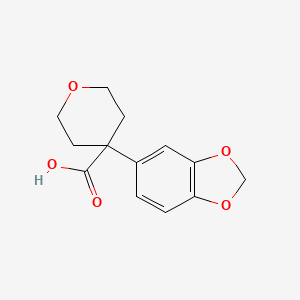
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
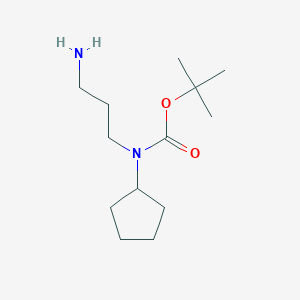
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
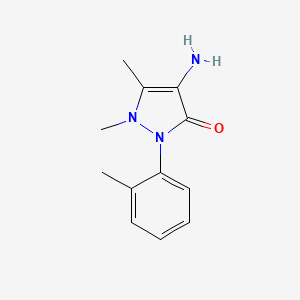
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)
![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)
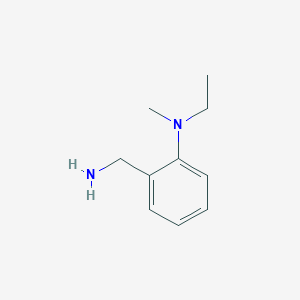
![1-[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)
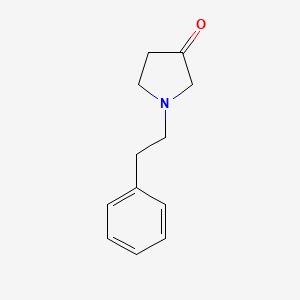
![1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid](/img/structure/B6144171.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)

